

Standard operating procedure for Dicamba-methyl air sample analysis

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Compound of Interest

Compound Name: *Dicamba-methyl*

Cat. No.: *B166017*

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Application Note: Analysis of Dicamba-methyl in Air Samples

Introduction

Dicamba, a broad-spectrum herbicide, has seen increased use with the introduction of dicamba-resistant crops.[1][2] This has led to a growing need for sensitive and reliable analytical methods to monitor its presence in the atmosphere, particularly due to concerns about off-target movement and potential damage to non-resistant plants.[1][2] This document outlines the standard operating procedures for the analysis of **Dicamba-methyl** in air samples, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the most prevalent and modern technique. An alternative Gas Chromatography-Mass Spectrometry (GC-MS) method is also detailed.

Analytical Methodologies

The two primary methods for the quantification of Dicamba in air samples are LC-MS/MS and GC-MS. LC-MS/MS is generally preferred as it eliminates the need for a derivatization step, making it a more robust and less time-consuming approach.[3][4]

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common and sensitive method for Dicamba analysis. It involves a straightforward extraction followed

by direct analysis. The use of an isotopically labeled internal standard, such as D3-Dicamba, is highly recommended to correct for matrix effects and improve accuracy.[1][3][5][6]

- Gas Chromatography-Mass Spectrometry (GC-MS): This method requires a derivatization step to convert the polar Dicamba acid into a more volatile ester form, typically **Dicamba-methyl** ester, before it can be analyzed by GC-MS.[7] This process can be complex and time-consuming.[3]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Dicamba in Air Samples

This protocol is based on established methods for the determination of Dicamba from air sampling tubes and filters.[8][9][10]

1. Sample Collection

- Air samples are collected using sorbent tubes, such as OVS XAD-2 or PUF sorbent tubes, and/or filter paper.[1][9]

2. Sample Preparation and Extraction

- Carefully transfer the contents of the air sampling tube (sorbent and PUF plugs) into a polypropylene centrifuge tube.[1] For filter paper samples, place the filter in the extraction tube.[8][9]
- For fortification and recovery analysis, add a known amount of Dicamba standard solution in methanol to control samples. Allow the spiking solvent to penetrate for at least five minutes before extraction.[8][10]
- Add the extraction solvent. The recommended solvents are:
 - For air sampling tubes: 10 mL to 40 mL of acidified acetone (1% formic acid).[8][9]
 - For filter paper: 40 mL of acidified methanol (1% formic acid).[8][9]
- Shake the samples for 30 minutes using a platform or orbital shaker.[8][9][10]

- Sonicate the samples for 10 minutes.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- If the extract contains fine particulates, centrifuge the samples for 5 minutes at 5000 rpm.[\[8\]](#)[\[9\]](#)
- Transfer an aliquot of the supernatant to a clean polypropylene tube. The volume of the aliquot will depend on the required limit of quantitation and the sensitivity of the mass spectrometer.[\[8\]](#)
- Evaporate the solvent to near dryness ($\leq 100 \mu\text{L}$) at 50°C under a gentle stream of nitrogen or air.[\[8\]](#)[\[9\]](#)
- For internal standard calibration, add $50 \mu\text{L}$ of $0.20 \mu\text{g/mL}$ $^{13}\text{C}_6$ -dicamba to each sample.[\[8\]](#)[\[9\]](#)
- Reconstitute the residue to a final volume of 0.5 mL using 0.1% formic acid in an ultra-pure water:methanol (95:5 v/v) solution.[\[8\]](#)[\[9\]](#)
- Vortex the sample well and transfer it to a low-volume autosampler vial for LC-MS/MS analysis.[\[8\]](#)

3. LC-MS/MS Instrumental Analysis

- Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS).[\[8\]](#)
- Ionization Mode: Electrospray Ionization (ESI) in Negative Ion Mode.[\[8\]](#)[\[10\]](#)
- Mobile Phase: A common mobile phase consists of water and acetonitrile (or methanol), both with 0.1% formic acid.[\[5\]](#)
- Column: A suitable column for separating polar compounds, such as a Phenomenex Kinetex F5, is recommended.[\[3\]](#)[\[4\]](#)
- Calibration: Prepare a minimum of five calibration standards over an appropriate concentration range (e.g., $0.10 \text{ pg}/\mu\text{L}$ – $80 \text{ pg}/\mu\text{L}$).[\[8\]](#)

Protocol 2: GC-MS Analysis of Dicamba-methyl in Air Samples

This protocol involves a derivatization step to convert Dicamba to its methyl ester for GC analysis.[\[7\]](#)

1. Sample Collection and Extraction

- Follow the sample collection and extraction steps 1-7 as outlined in Protocol 1.

2. Derivatization to **Dicamba-Methyl** Ester

- **WARNING:** This procedure involves Diazomethane, which is a carcinogen and is explosive. This must be performed by experienced personnel in a well-ventilated hood.[\[7\]](#)
- Concentrate the sample extract to approximately 1 mL.[\[7\]](#)
- Add 2 mL of a freshly prepared solution of diazomethane in diethyl ether to the concentrated extract.[\[7\]](#)
- Cap the vial and let it stand at room temperature for 10 minutes. A persistent yellow color indicates an excess of diazomethane.[\[7\]](#)

3. GC-MS Instrumental Analysis

- Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).[\[7\]](#)
- Injector Temperature: 250°C.[\[7\]](#)
- Injection Mode: Splitless.[\[7\]](#)
- Oven Temperature Program:
 - Initial temperature: 60°C, hold for 1 minute.
 - Ramp up to a suitable final temperature for elution.[\[7\]](#)
- Column: A TG-5MS (30 m, 0.25 mm ID, 0.25 μ m df) or equivalent.[\[7\]](#)

Data Presentation

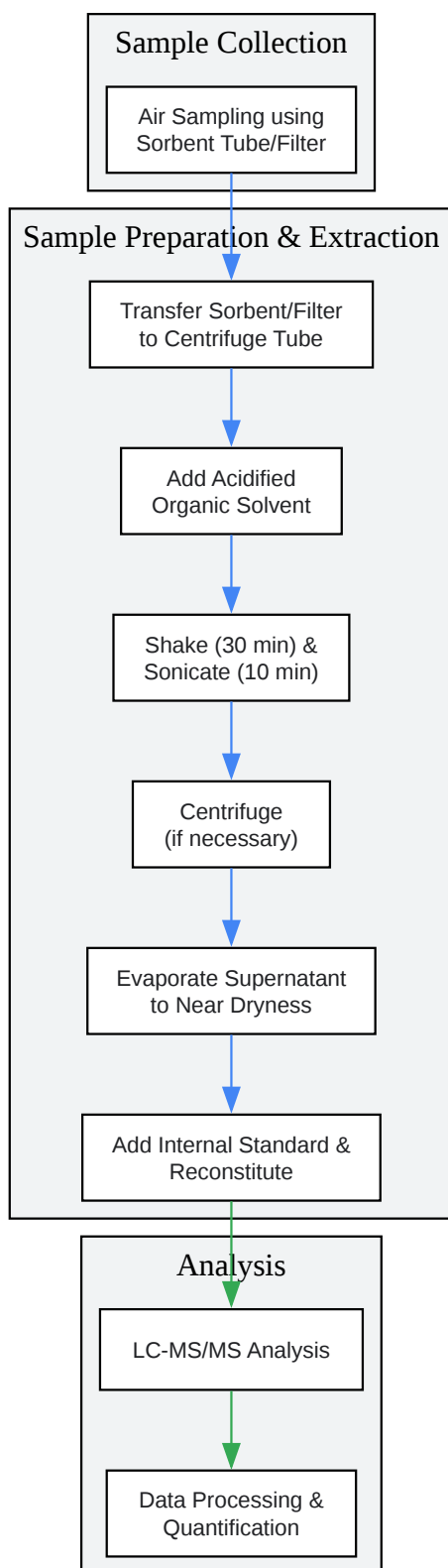
Table 1: Quantitative Performance Data for LC-MS/MS Method

Parameter	Air Sampling Tube	Filter Paper	Reference
Limit of Quantitation (LOQ)	1.0 ng/sample	20 ng/sample	[8][9]
Limit of Detection (LOD)	1 ng/mL (in final extract)	Not Specified	[1][5]
Mean Recoveries	70-120%	70-120%	[9]
Relative Standard Deviation (RSD)	≤20%	≤20%	[9]

Table 2: Fortification Levels for Method Validation

Sample Type	Fortification Level	Concentration	Reference
OVS Tube Samples	LOQ	10 µL of 0.1 µg/mL	[10]
10xLOQ	10 µL of 1.0 µg/mL	[10]	
Filter Paper Samples	LOQ	20 µL of 1.0 µg/mL	[10]
10xLOQ	20 µL of 10 µg/mL	[10]	

Experimental Workflow and Diagrams



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Caption: Workflow for LC-MS/MS analysis of Dicamba in air samples.

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